molecular formula C22H22F3N3O3 B2704648 4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380177-00-2

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2704648
CAS RN: 2380177-00-2
M. Wt: 433.431
InChI Key: KTPHPIMJEYXLBV-UHFFFAOYSA-N
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Description

4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is also known as TFP or TFP-2 and is a piperazine derivative.

Mechanism of Action

TFP-2 acts as a competitive antagonist of dopamine, serotonin, and adrenergic receptors. It binds to these receptors and prevents the binding of their natural ligands, thereby blocking their activity.
Biochemical and Physiological Effects:
TFP-2 has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine, serotonin, and norepinephrine in the brain. It also decreases the activity of the sympathetic nervous system. These effects make it a potential candidate for the treatment of various psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of TFP-2 is its high affinity for various receptors. This makes it a potential candidate for the development of drugs that target these receptors. However, one of the limitations of TFP-2 is its limited solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TFP-2. One potential direction is the development of drugs that target dopamine, serotonin, and adrenergic receptors using TFP-2 as a lead compound. Another potential direction is the study of the effects of TFP-2 on other receptors and neurotransmitters. Additionally, the development of more efficient synthesis methods for TFP-2 could also be a future direction for research.

Synthesis Methods

The synthesis of TFP-2 involves the reaction of 4-(4-phenyloxan-4-yl) piperazin-1-yl] pyridin-2(1H)-one with trifluoromethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure TFP-2.

Scientific Research Applications

TFP-2 has been extensively studied for its potential applications in drug development. It has been found to have a high affinity for various receptors such as dopamine, serotonin, and adrenergic receptors. This makes it a potential candidate for the development of drugs that target these receptors.

properties

IUPAC Name

4-(4-phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c23-22(24,25)18-14-17(6-9-26-18)28-11-10-27(15-19(28)29)20(30)21(7-12-31-13-8-21)16-4-2-1-3-5-16/h1-6,9,14H,7-8,10-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHPIMJEYXLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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